Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-

Catalog No.
S640265
CAS No.
42986-22-1
M.F
C8H11NO9S3
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethy...

CAS Number

42986-22-1

Product Name

Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-

IUPAC Name

2-amino-5-(2-sulfooxyethylsulfonyl)benzenesulfonic acid

Molecular Formula

C8H11NO9S3

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C8H11NO9S3/c9-7-2-1-6(5-8(7)20(12,13)14)19(10,11)4-3-18-21(15,16)17/h1-2,5H,3-4,9H2,(H,12,13,14)(H,15,16,17)

InChI Key

UQEAQYXIDTYYNI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N

Synonyms

aniline-4-beta-ethyl sulfonyl sulfate-2-sulfonic acid

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N

The exact mass of the compound Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl] is a sulfonic acid derivative with the molecular formula C8H11NO9S3C_8H_{11}NO_9S_3 and a molecular weight of approximately 361.35 g/mol. This compound features a complex structure characterized by multiple sulfonate groups, an amino group, and an ethyl sulfonyl moiety. The presence of these functional groups contributes to its solubility and reactivity in various chemical environments .

Benzenesulfonic acid derivatives typically participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the sulfonic acid group. The amino group can also act as a nucleophile, allowing for further functionalization. Key reactions include:

  • Nitration: Introduction of nitro groups to the aromatic ring.
  • Diazotization: Conversion of the amino group into a diazonium salt, which can then be used for coupling reactions.
  • Sulfonation: Additional sulfonate groups can be introduced, enhancing the compound's acidity and reactivity .

Benzenesulfonic acid derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The presence of multiple sulfonate groups often enhances their interaction with biological molecules, potentially leading to increased efficacy in therapeutic applications. Some studies suggest that compounds with similar structures may inhibit certain enzymes or bacterial growth .

The synthesis of benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl] can be achieved through several methods:

  • Sulfonation Reaction: Starting from benzene or substituted benzene, sulfonation can be performed using sulfur trioxide or sulfuric acid.
  • Amination: The introduction of the amino group can be achieved via reduction of nitro compounds or direct amination of halogenated derivatives.
  • Ethyl Sulfonyl Introduction: This can be done through nucleophilic substitution reactions involving sulfonyl chlorides or sulfones .

This compound has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis due to its reactivity.
  • Dyes and Pigments: Utilized in the production of azo dyes where it acts as a coupling component.
  • Surfactants: Its properties make it suitable for use in detergents and cleaning products due to its ability to reduce surface tension .

Studies on the interactions of benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl] with biological systems have shown that it may interact with proteins and enzymes through ionic and hydrogen bonding due to its multiple functional groups. These interactions are crucial for understanding its biological activity and potential therapeutic uses .

Several compounds share structural similarities with benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-(Acetylamino)-2-amino-5-[2-[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]benzenesulfonic acidC16H18N4O10S3Contains an acetylamino group, enhancing solubility and reactivity
2-Amino-5-(2-sulfatoethylsulfonyl)benzenesulfonic acidC8H11NO8S3Similar structure but lacks one sulfonate group
4-Amino-3-sulfobenzenesulfonic acidC6H8N2O6S3Fewer functional groups; primarily used in dye applications

Uniqueness

The uniqueness of benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl] lies in its complex arrangement of multiple sulfonate groups combined with an amino functionality, which enhances its reactivity and potential applications compared to simpler derivatives. This structural complexity allows for diverse interactions in biological systems and various industrial applications .

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H313 (100%): May be harmful in contact with skin [Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42986-22-1

Wikipedia

Aniline-4-beta-ethyl sulfonyl sulfate-2-sulfonic acid

General Manufacturing Information

Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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